REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([OH:8])[cH:5][cH:6][cH:7]1.[CH2:11]([CH3:12])[O:13][CH:14]([CH2:15][Br:16])[O:17][CH2:18][CH3:19].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[H-:9].[Na+:10]>>[Br:1][c:2]1[cH:3][c:4]([O:8][CH2:15][CH:14]([O:13][CH2:11][CH3:12])[O:17][CH2:18][CH3:19])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CBr)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(COc1cccc(Br)c1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |